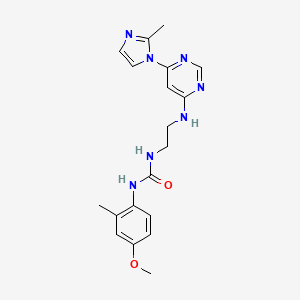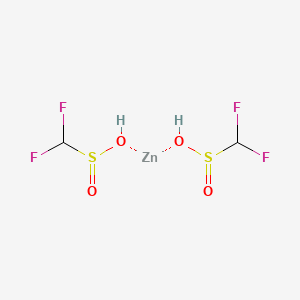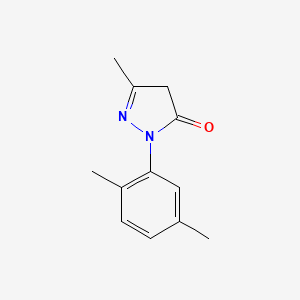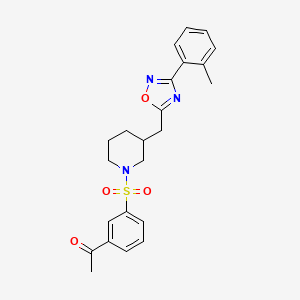
1-(4-methoxy-2-methylphenyl)-3-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxy-2-methylphenyl)-3-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C19H23N7O2 and its molecular weight is 381.44. The purity is usually 95%.
BenchChem offers high-quality 1-(4-methoxy-2-methylphenyl)-3-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-methoxy-2-methylphenyl)-3-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Science Application
- Degradation of Herbicides: A study by Sharma, Banerjee, and Choudhury (2012) explored the degradation of chlorimuron-ethyl, a herbicide, by Aspergillus niger. This fungus utilizes chlorimuron-ethyl as an energy source, breaking it down through two major routes. One route involves the cleavage of the sulfonylurea bridge, producing metabolites including 4-methoxy-6-chloro-2-amino-pyrimidine (Sharma, Banerjee, & Choudhury, 2012).
Organic Chemistry and Synthesis
- Synthesis of Pyrimidinone Derivatives: Ni Shu-jing (2004) reported the synthesis of 5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one, demonstrating the versatility of such compounds in organic synthesis (Ni Shu-jing, 2004).
- Synthesis of Dihydropyrimidinones: Jawale et al. (2011) developed a multi-step synthetic protocol for new dihydropyrimidinones bearing quinolynyl methoxy phenyl moiety, illustrating the broad applicability of this chemical structure in synthetic chemistry (Jawale et al., 2011).
Medicinal Chemistry and Pharmacology
- Antioxidant Activity: George et al. (2010) synthesized derivatives of dihydropyrimidinone and evaluated their antioxidant activities, indicating the potential therapeutic applications of such compounds (George et al., 2010).
- Antiulcer Agents: Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents, demonstrating the use of pyrimidine derivatives in the development of new drugs (Starrett et al., 1989).
- Anticancer Activity: Bazin et al. (2016) synthesized a series of (imidazo[1,2-a]pyrazin-6-yl)ureas, with one compound displaying cytostatic activity against non-small cell lung cancer cell lines, suggesting a role in cancer treatment (Bazin et al., 2016).
Enzyme Inhibition Studies
- Inhibition of Cholinesterases: Sujayev et al. (2016) investigated the inhibition of carbonic anhydrase and cholinesterases by cyclic urea derivatives, underscoring the potential of these compounds in enzyme inhibition research (Sujayev et al., 2016).
Propiedades
IUPAC Name |
1-(4-methoxy-2-methylphenyl)-3-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O2/c1-13-10-15(28-3)4-5-16(13)25-19(27)22-7-6-21-17-11-18(24-12-23-17)26-9-8-20-14(26)2/h4-5,8-12H,6-7H2,1-3H3,(H,21,23,24)(H2,22,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTBACSCDOOQOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)NCCNC2=CC(=NC=N2)N3C=CN=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1H-Indol-3-yl)-1lambda3-benzo[d][1,2]iodaoxol-3(1H)-one](/img/structure/B2884621.png)

![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2884624.png)
![N-isobutyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2884627.png)
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2884630.png)
![(2-Isopropyl-2-azaspiro[4.5]dec-4-yl)methanamine](/img/structure/B2884631.png)

![4-[2-(Benzyloxy)phenyl]-1,3-thiazole](/img/structure/B2884633.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2884634.png)
![1-[(4-BRomo-2-methylbenzene)sulfonyl]pyrrolidine](/img/structure/B2884635.png)

![2-{1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-2-yl}acetic acid](/img/structure/B2884637.png)
